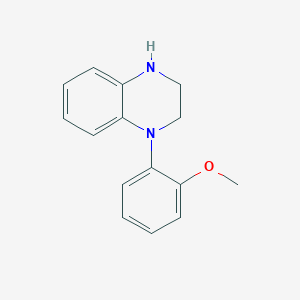

![molecular formula C17H14N2O2S B2722882 4-[(3,4-dihydro-2H-chromen-3-ylcarbonyl)amino]phenyl thiocyanate CAS No. 924824-25-9](/img/structure/B2722882.png)

4-[(3,4-dihydro-2H-chromen-3-ylcarbonyl)amino]phenyl thiocyanate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

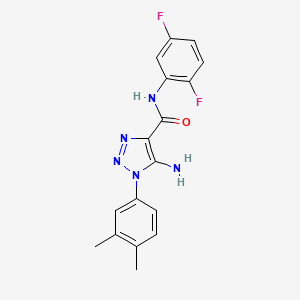

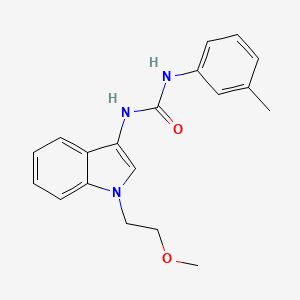

4-[(3,4-dihydro-2H-chromen-3-ylcarbonyl)amino]phenyl thiocyanate is a useful research compound. Its molecular formula is C17H14N2O2S and its molecular weight is 310.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Evaluation

Researchers have synthesized novel heterocyclic compounds incorporating sulfamoyl moieties, aiming to create effective antimicrobial agents. These compounds, including chromene derivatives, have shown promising antibacterial and antifungal activities. For instance, a study by Darwish et al. (2014) detailed the synthesis of chromene derivatives and evaluated their antimicrobial efficacy, demonstrating significant results against various microorganisms (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Molecular Docking and Pharmacological Study

Another avenue of research involved the molecular docking and pharmacological study of thiopyrimidine derivatives related to the chromene structure. These studies aimed to understand the compounds' binding modes and efficacy as potential pharmaceutical agents. For example, Lal, Paliwal, & Bagade (2018) synthesized new derivatives and assessed their antibacterial properties, coupled with molecular docking to predict their interactions with enzymes, highlighting their moderate to good antibacterial properties (Lal, Paliwal, & Bagade, 2018).

Heterocyclic Privileged Medicinal Scaffolds

The one-step synthesis of heterocyclic privileged medicinal scaffolds by multicomponent reactions has also been explored, producing compounds with potential medicinal relevance. Research by Evdokimov et al. (2007) highlighted the synthetic pathways leading to pyridines and chromeno[2,3-b]pyridines through reactions involving aldehydes, thiols, and malononitrile (Evdokimov, Kireev, Yakovenko, Antipin, Magedov, & Kornienko, 2007).

Green Synthesis and Antimicrobial Activities

The green synthesis of chromene derivatives under environmentally friendly conditions has been a focus, aiming at developing antimicrobial agents with less environmental impact. Studies have emphasized the efficient synthesis of such compounds and their antimicrobial and antifungal activities. Bhat, Shalla, & Dongre (2015) reported on the microwave-assisted synthesis of pyrano[2,3-d]pyrimidine derivatives, showing significant antimicrobial and antifungal activities (Bhat, Shalla, & Dongre, 2015).

Wirkmechanismus

The mechanism of action of these compounds often involves binding to specific receptors or enzymes, altering their function and leading to changes in cellular processes . The exact targets and mode of action would depend on the specific compound and its chemical structure.

The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely. Factors such as the compound’s chemical structure, formulation, route of administration, and the individual’s physiological characteristics can all influence these properties .

The action of these compounds can also be influenced by various environmental factors. For example, factors such as pH, temperature, and the presence of other substances can affect a compound’s stability, solubility, and overall efficacy .

Eigenschaften

IUPAC Name |

[4-(3,4-dihydro-2H-chromene-3-carbonylamino)phenyl] thiocyanate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S/c18-11-22-15-7-5-14(6-8-15)19-17(20)13-9-12-3-1-2-4-16(12)21-10-13/h1-8,13H,9-10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNHZPLYTOJUPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)SC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2722804.png)

![[2-(4-Methyl-1,3-thiazol-2-yl)phenyl]methanamine hydrochloride](/img/structure/B2722806.png)

![1-{[5-(5-Isoxazolyl)-2-thienyl]sulfonyl}piperidine](/img/structure/B2722809.png)

![3-(benzo[d]thiazol-2-yl)-2-isopropyl-8-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate](/img/structure/B2722815.png)

![N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2722820.png)